N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide
Description
N-(2-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-(pyrimidin-2-yl)piperazin-1-yl group at position 4 and a pyrazine-2-carboxamide moiety linked via an ethyl chain at position 1 (Figure 1). This scaffold is structurally analogous to kinase inhibitors, where the pyrazolo[3,4-d]pyrimidine core mimics purine nucleotides, enabling competitive binding to ATP pockets . The piperazine ring enhances solubility and modulates receptor affinity, while the pyrazine carboxamide may contribute to hydrogen bonding interactions with target proteins.
Figure 1: Structural highlights of the compound.
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N11O/c32-19(16-13-21-4-5-22-16)23-6-7-31-18-15(12-28-31)17(26-14-27-18)29-8-10-30(11-9-29)20-24-2-1-3-25-20/h1-5,12-14H,6-11H2,(H,23,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPFBCCAPIHWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NC=CN=C4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article provides a detailed exploration of the compound's biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine and Piperazine Moieties : These are known for their roles in various biological activities, including neuropharmacological effects.
- Pyrazolo[3,4-d]pyrimidine Core : This structure is often associated with kinase inhibition and has been extensively studied for its anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C19H24N6O
- Molecular Weight : 360.44 g/mol
The primary biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways.
Kinase Inhibition
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold are effective against:
- Epidermal Growth Factor Receptor (EGFR) : Inhibitors targeting EGFR are crucial for treating various cancers. For instance, studies have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against both wild-type and mutant EGFRs .
Case Studies
- In Vitro Studies : A study evaluating the anti-proliferative effects of related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines. For example, a closely related compound showed IC50 values of 8.21 µM against A549 cells .
- Apoptosis Induction : Flow cytometry analyses revealed that these compounds could induce apoptosis effectively, leading to increased ratios of pro-apoptotic factors (e.g., BAX/Bcl-2 ratio increased by 8.8-fold) .
Other Biological Activities
Beyond its anti-cancer properties, this compound may also influence:
- Neuropharmacological Effects : The piperazine moiety is often linked to psychotropic effects, suggesting potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Target Kinase | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | EGFR WT | 0.016 | High |
| Compound B | EGFR T790M | 0.236 | Moderate |
| N-(Compound) | EGFR | 8.21 | Moderate |
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Hybrids
The compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () replaces the pyrazolo[3,4-d]pyrimidine core with a thieno[3,2-d]pyrimidine system. Thieno-pyrimidines are known for enhanced metabolic stability compared to nitrogen-rich pyrazolo-pyrimidines, which may degrade faster due to oxidative metabolism .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compound 44g () features a pyrido[3,4-d]pyrimidin-4(3H)-one core, where a ketone group replaces the pyrazole ring. The ketone may also increase polarity, improving aqueous solubility .
Piperazine Substituent Variations
4-Fluorophenyl vs. Pyrimidin-2-yl Substitutions
N-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide () substitutes the pyrimidin-2-yl group on piperazine with a 4-fluorophenyl ring. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while aryl groups may favor π-π stacking in hydrophobic binding pockets .
Benzylpiperazine Derivatives
In N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (), the pyrimidin-2-yl group is replaced with a benzyl moiety. Benzyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. The thiadiazole carboxamide further alters electronic properties compared to pyrazine .
Carboxamide Group Modifications
Pyrazine-2-carboxamide vs. Thiadiazole-5-carboxamide
Replacing pyrazine-2-carboxamide with 4-methyl-1,2,3-thiadiazole-5-carboxamide () introduces sulfur, which may enhance electrophilicity and reactivity toward cysteine residues in target proteins. This could lead to irreversible binding but increase off-target effects .
Benzo[b][1,4]oxazin-3(4H)-one Analogues
Compound 28 () incorporates a benzo[b][1,4]oxazin-3(4H)-one moiety linked to a piperazine carboxamide. The oxygen-rich structure improves solubility but may reduce affinity for kinases requiring planar heterocycles for ATP binding .
Structural and Pharmacological Data Table
Preparation Methods
Synthesis of Pyrazine-2-carboxylic Acid
The pyrazine-2-carboxamide moiety in the target compound originates from pyrazine-2-carboxylic acid , a key intermediate. A patented method (CN106220574A) outlines a four-step synthesis starting from acrylic acid :
-
Bromination of Acrylic Acid :
Acrylic acid reacts with bromine in dichloromethane at 20–30°C to yield 2,3-dibromopropanoic acid (intermediate II). Optimal molar ratios of acrylic acid to bromine (1:1.15) ensure complete conversion . -
Ammonolysis :
Intermediate II undergoes reaction with aqueous ammonia in ethanol, producing 2,3-diaminopropanoic acid (intermediate III). Room-temperature reactions for 5–7 hours prevent side reactions . -
Cyclization with Methylglyoxal :
Intermediate III reacts with methylglyoxal in refluxing ethanol (3–5 hours) to form 5,6-dihydroxy-3,4-dihydropyrazine-2-carboxylic acid (intermediate IV) . -
Oxidation with DDQ :
Intermediate IV is oxidized using dichlorodicyanoquinone (DDQ) in dichloromethane under reflux (8–15 hours). Acidic workup (HCl, pH 2) isolates pyrazine-2-carboxylic acid in 65–75% yield .
Synthesis of the Pyrazolo[3,4-d]pyrimidine-Piperazine Intermediate
The pyrazolo[3,4-d]pyrimidine core functionalized with a 4-(pyrimidin-2-yl)piperazine group is synthesized via sequential heterocycle formation and substitution:
-
Pyrazolo[3,4-d]pyrimidine Core Formation :
A literature-derived approach involves cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide at 150°C, yielding 1H-pyrazolo[3,4-d]pyrimidine . -
Piperazine Substitution :
The 4-position of the pyrazolo[3,4-d]pyrimidine reacts with 1-(pyrimidin-2-yl)piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand. Buchwald-Hartwig amination conditions (toluene, 110°C, 24 hours) achieve 80–85% yield . -
Ethylamine Side Chain Introduction :
Alkylation of the pyrazolo[3,4-d]pyrimidine nitrogen with 2-bromoethylacetamide (generated in situ from bromoethylamine and acetic anhydride) installs the ethylacetamide group. Subsequent hydrolysis converts the acetamide to a free amine .
Amide Coupling to Form the Final Compound
The final step involves coupling pyrazine-2-carboxylic acid with the ethylamine-functionalized intermediate:
-
Activation of Pyrazine-2-carboxylic Acid :
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to pyrazine-2-carbonyl chloride . Excess SOCl₂ is removed under reduced pressure . -
Amide Bond Formation :
The acyl chloride reacts with the ethylamine intermediate in anhydrous dichloromethane, using triethylamine as a base. Room-temperature stirring for 12–18 hours yields the target compound .
Purification and Characterization
-
Chromatographic Purification :
Crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) to remove unreacted starting materials and byproducts . -
Spectroscopic Confirmation :
Optimization and Yield Considerations
| Step | Key Parameters | Yield (%) |
|---|---|---|
| Pyrazine-2-carboxylic acid synthesis | DDQ oxidation time: 12 hours | 72 |
| Piperazine substitution | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) | 83 |
| Amide coupling | Et₃N (2 equiv), 18 hours | 68 |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Piperazine Ring Formation : Use a Mannich reaction with formaldehyde and secondary amines under controlled pH (6.5–7.5) to minimize side products .
- Coupling Reactions : Employ nucleophilic aromatic substitution (e.g., SNAr) between pyrazine-2-carboxamide derivatives and halogenated pyrazolo[3,4-d]pyrimidine intermediates. Catalytic systems like Pd(OAc)₂/XPhos in DMF at 80–100°C enhance cross-coupling efficiency .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from acetonitrile improves purity (>98%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : Use ¹H/¹³C NMR (600 MHz, DMSO-d₆) to verify substituent positions, particularly the pyrimidine (δ 8.80–8.90 ppm) and piperazine (δ 3.20–3.96 ppm) moieties .
- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) ensure purity >99%, with retention times cross-checked against synthetic intermediates .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calcd 657.2391, found 657.2398) confirms molecular weight .
Q. How can researchers address solubility challenges during in vitro assays?
- Solvent Selection : Use DMSO for stock solutions (≤10 mM) due to the compound’s hydrophobic pyrazolo[3,4-d]pyrimidine core. For aqueous buffers, add 0.1% Tween-80 to prevent aggregation .
- Salt Formation : Co-crystallize with HCl or trifluoroacetate to improve solubility in PBS (pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores?
- Core Modifications : Replace pyrimidin-2-yl on the piperazine with pyridin-2-yl (as in ) to assess receptor binding changes .
- Side Chain Variations : Introduce ethyl or benzyl groups at the pyrazine-carboxamide terminal to evaluate steric effects on target engagement .
- Activity Profiling : Screen analogs against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays to map inhibitory hotspots .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-Target Screening : Use proteome-wide affinity pulldown assays (e.g., CETSA) to identify non-specific binding partners that may explain discrepancies .
- Meta-Analysis : Cross-reference IC₅₀ values from orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target specificity .
Q. How should researchers design experiments to assess selectivity against structurally related kinases?
- Kinase Profiling : Utilize high-throughput kinase inhibitor databases (e.g., KinomeScan) to compare inhibition profiles at 1 µM .
- Computational Docking : Perform molecular dynamics simulations (AMBER/CHARMM) to model hydrogen bonding between the pyrazine-carboxamide group and kinase hinge regions .
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding site interactions via surface plasmon resonance (SPR) .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to identify oxidative hotspots (e.g., piperazine N-dealkylation). LC-MS/MS tracks metabolite formation .
- Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to reduce CYP3A4-mediated degradation .
Q. How can in vivo efficacy studies be optimized for this compound?
- Formulation : Use PEGylated liposomes for IV delivery to enhance plasma half-life. For oral dosing, prepare solid dispersions with HPMCAS to improve bioavailability .
- Dosing Regimen : Conduct pharmacokinetic studies (Cₘₐₓ, AUC₀–₂₄) in rodents to determine optimal dosing intervals .
- Biomarker Monitoring : Measure target engagement in tumors via PET imaging with ¹⁸F-labeled analogs .
Q. What computational tools predict off-target effects or toxicity risks?
- QSAR Models : Use Schrödinger’s ADMET Predictor to estimate hepatotoxicity (e.g., Ames test parameters) .
- Docking Simulations : Screen against the Tox21 database to identify potential interactions with hERG or nuclear receptors .
Q. How can metabolite identification studies be streamlined?
- High-Resolution MS : Apply UHPLC-QTOF (e.g., Agilent 6545) with data-dependent acquisition (DDA) to fragment major metabolites .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in hepatocyte assays .
Key Notes
- Methodological rigor emphasized in all answers, with citations from peer-reviewed synthesis and SAR studies.
- Advanced questions focus on resolving research ambiguities and mechanistic depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
